molecular formula C19H28O8 B602573 Artesunate-d4 CAS No. 1316753-15-7

Artesunate-d4

Cat. No.: B602573
CAS No.: 1316753-15-7
M. Wt: 388.4 g/mol
InChI Key: FIHJKUPKCHIPAT-SIUCRFQGSA-N
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Description

Artesunate-d4 is a deuterium-labeled derivative of artesunate, a semisynthetic artemisinin compound. Artesunate is widely known for its potent antimalarial properties and is used in the treatment of severe malaria. The deuterium labeling in this compound makes it particularly useful in analytical chemistry for tracing and quantification purposes .

Scientific Research Applications

Artesunate-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in analytical chemistry for method development and validation.

    Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of artesunate and its derivatives.

    Medicine: Investigated for its potential therapeutic effects beyond malaria treatment, including anticancer and antiviral properties.

    Industry: Utilized in quality control processes for the production of pharmaceuticals .

Mechanism of Action

Safety and Hazards

Artesunate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Artesunate-d4 interacts with various biomolecules, including enzymes and proteins. It has been identified as an inhibitor of both STAT-3 and exported protein 1 (EXP1) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to target cytochrome c, leading to changes in protein structure and inducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound has a rapid systemic availability with a short half-life . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have potent anti-cancer activity and modulate the Th17/Treg imbalance

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to affect the metabolic characteristics of T cells, including glycolysis, lipid metabolism, and amino acid metabolism . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

Given its known interactions with various enzymes and proteins, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Artesunate-d4 is synthesized through a series of chemical reactions starting from dihydroartemisinin, which is derived from artemisinin, the active component of the Chinese medicinal herb Artemisia annua. The synthesis involves the reduction of artemisinin to dihydroartemisinin, followed by esterification with succinic anhydride to form artesunate. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium-labeled compounds in industrial applications is primarily for analytical method development, method validation, and quality control .

Chemical Reactions Analysis

Types of Reactions

Artesunate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of dihydroartemisinin and other artemisinin-related compounds. These products are often used in further research and development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Artesunate-d4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .

Properties

IUPAC Name

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-SIUCRFQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316753-15-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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